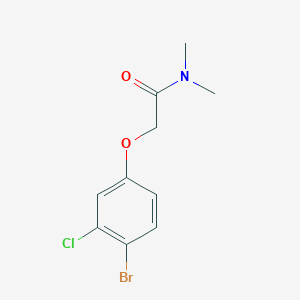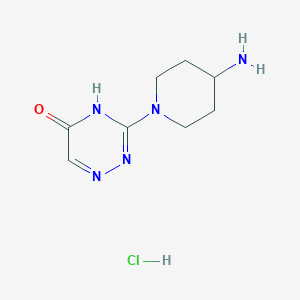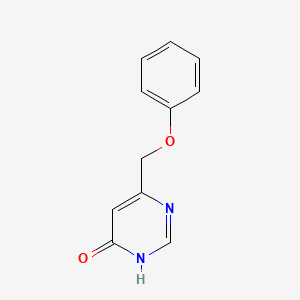
2-(4-Bromo-3-chlorophenoxy)-N,N-dimethyl-acetamide
Descripción general
Descripción
2-(4-Bromo-3-chlorophenoxy)-N,N-dimethyl-acetamide, also known as BCPA, is a compound that has been used in a variety of scientific research applications. It is a member of the phenoxyacetamide family, which is characterized by their ability to interact with biological systems and act as a substrate for enzymes. BCPA has been studied for its potential use in drug design, as well as for its ability to modulate cell signaling pathways.
Aplicaciones Científicas De Investigación
Potential Pesticides
Studies have characterized new derivatives of phenoxyacetamide, which include structures related to "2-(4-Bromo-3-chlorophenoxy)-N,N-dimethyl-acetamide". These derivatives have been investigated for their potential use as pesticides. X-ray powder diffraction was used to characterize these compounds, indicating their potential application in developing new pesticide formulations (Olszewska, Tarasiuk, & Pikus, 2009); (Olszewska, Tarasiuk, & Pikus, 2011).
Molecular Docking and Cytotoxicity Studies
Research into N-substituted derivatives revealed their potential antibacterial properties and moderate enzyme inhibition capabilities, suggesting applications in medicinal chemistry for drug development. These compounds underwent molecular docking and cytotoxicity studies to evaluate their effectiveness against bacterial strains and their interaction with proteins such as α-chymotrypsin (Siddiqui et al., 2014).
Biological Screening for Neurological Applications
Further synthesis and characterization of derivatives aimed at exploring their biological activities, particularly for neurological applications, have been conducted. These studies include the evaluation of anticonvulsant and antidepressant activities, providing a foundation for the development of new therapeutic agents (Xie, Tang, Pan, & Guan, 2013).
Learning and Memory Ability
The effects of specific derivatives on learning and memory abilities in animal models have been examined, suggesting potential cognitive benefits. Such studies investigate the mechanisms of action, including the inhibition of acetylcholinesterase in the brain, which could have implications for treating neurodegenerative diseases (Yu Wen-guo, 2011).
Propiedades
IUPAC Name |
2-(4-bromo-3-chlorophenoxy)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-13(2)10(14)6-15-7-3-4-8(11)9(12)5-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSIMQCGLZYRHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC(=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Pyridin-3-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1487156.png)






![3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1487168.png)


![5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487171.png)